molecular formula C14H14ClNO3 B2952058 2-(4-CHLOROPHENOXY)-N-[2-(FURAN-3-YL)ETHYL]ACETAMIDE CAS No. 1428379-89-8

2-(4-CHLOROPHENOXY)-N-[2-(FURAN-3-YL)ETHYL]ACETAMIDE

Cat. No.: B2952058
CAS No.: 1428379-89-8
M. Wt: 279.72
InChI Key: IVZOUQKIMLGCAZ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-[2-(furan-3-yl)ethyl]acetamide is an organic compound that features both a chlorophenoxy group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[2-(furan-3-yl)ethyl]acetamide typically involves the reaction of 4-chlorophenol with 2-(furan-3-yl)ethylamine in the presence of acetic anhydride. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the desired acetamide under mild conditions.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-N-[2-(furan-3-yl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The chlorophenoxy group can be reduced to form phenoxy derivatives.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: 4-Phenoxy-N-[2-(furan-3-yl)ethyl]acetamide.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorophenoxy)-N-[2-(furan-3-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(furan-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The furan ring and chlorophenoxy group contribute to the compound’s ability to interact with biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenoxy)-1-(3-pyridyl)ethan-1-ol: Similar structure but with a pyridine ring instead of a furan ring.

    2-(4-Chlorophenoxy)acetic acid: Lacks the furan ring and has a carboxylic acid group instead of an acetamide group.

    2-(4-Chlorophenoxy)-N-(2-hydroxyethyl)acetamide: Similar structure but with a hydroxyethyl group instead of a furan ring.

Uniqueness

2-(4-Chlorophenoxy)-N-[2-(furan-3-yl)ethyl]acetamide is unique due to the presence of both a chlorophenoxy group and a furan ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(furan-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3/c15-12-1-3-13(4-2-12)19-10-14(17)16-7-5-11-6-8-18-9-11/h1-4,6,8-9H,5,7,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZOUQKIMLGCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NCCC2=COC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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